(4-Bromo-5-methylthiophen-2-yl)methanol
Overview
Description
(4-Bromo-5-methylthiophen-2-yl)methanol is an organic compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methyl group attached to the thiophene ring, along with a methanol group.
Preparation Methods
The synthesis of (4-Bromo-5-methylthiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene-2-carboxylic acid, followed by reduction to the corresponding alcohol . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chemical Reactions Analysis
(4-Bromo-5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
(4-Bromo-5-methylthiophen-2-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanol group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity .
Comparison with Similar Compounds
(4-Bromo-5-methylthiophen-2-yl)methanol can be compared with other similar compounds, such as:
(4-Bromo-5-methylthiophen-2-yl)boronic acid: This compound has a boronic acid group instead of a methanol group and is used in different chemical reactions and applications.
5-Methylthiophene-2-carboxylic acid: This precursor compound lacks the bromine atom and the methanol group, making it less reactive in certain chemical transformations.
Properties
IUPAC Name |
(4-bromo-5-methylthiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4-6(7)2-5(3-8)9-4/h2,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFVNCCOSKPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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